molecular formula C15H13N3OS2 B10902345 N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

Cat. No.: B10902345
M. Wt: 315.4 g/mol
InChI Key: WQWIRSAJNPJNQG-UHFFFAOYSA-N
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Description

N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is a complex organic compound featuring a thiazole ring, a pyridine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Attachment of the Pyridine Ring: The thiazole intermediate is then reacted with a pyridine carboxylic acid derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Final Product Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include:

    Scaling Up Reactions: Using larger reactors and continuous flow systems.

    Process Optimization: Fine-tuning reaction conditions such as temperature, solvent, and reaction time.

    Automation: Implementing automated systems for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigated for its antimicrobial, antiviral, and anticancer properties.

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

    Materials Science: Its electronic properties, such as electron affinity and mobility, make it suitable for use in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.

    N-[4-(5-phenylthiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide: Contains a phenyl group, which may alter its electronic and steric properties.

Uniqueness

N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is unique due to the specific combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets or unique material properties.

Properties

Molecular Formula

C15H13N3OS2

Molecular Weight

315.4 g/mol

IUPAC Name

N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C15H13N3OS2/c1-2-11-5-6-13(21-11)12-9-20-15(17-12)18-14(19)10-4-3-7-16-8-10/h3-9H,2H2,1H3,(H,17,18,19)

InChI Key

WQWIRSAJNPJNQG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2=CSC(=N2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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